
Acétoacétate de sodium
Vue d'ensemble
Description
L’acide acétoacétique (sodium) est le sel de sodium de l’acide acétoacétique, également connu sous le nom d’acide 3-oxobutanoïque. Il s’agit d’un acide bêta-cétonique qui est couramment utilisé dans diverses applications chimiques et industrielles. L’acide acétoacétique (sodium) est un intermédiaire important dans le métabolisme des acides gras et des corps cétoniques dans le corps humain.
Applications De Recherche Scientifique
L’acide acétoacétique (sodium) a une large gamme d’applications en recherche scientifique :
Mécanisme D'action
L’acide acétoacétique (sodium) exerce ses effets principalement par son rôle dans les voies métaboliques. Il est converti en acétoacétate dans le foie, qui peut ensuite être métabolisé davantage en bêta-hydroxybutyrate ou en acétone. Ces corps cétoniques servent de sources d’énergie alternatives pendant les périodes de jeûne, d’exercice ou de restriction des glucides . Le composé interagit avec diverses enzymes et coenzymes impliquées dans le cycle de l’acide citrique et le métabolisme des acides gras .
Analyse Biochimique
Biochemical Properties
Sodium acetoacetate is involved in several biochemical reactions, primarily as an intermediate in ketone body metabolism. It interacts with enzymes such as succinyl-CoA:3-ketoacid CoA transferase (SCOT) and acetoacetyl-CoA thiolase. SCOT catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which is then converted to acetyl-CoA by acetoacetyl-CoA thiolase. This acetyl-CoA enters the citric acid cycle, contributing to ATP production .
Cellular Effects
Sodium acetoacetate influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to inhibit the proliferation of cancer cells, such as colon, ovarian, cervical, and breast cancer cells, by blocking their growth . Sodium acetoacetate does not kill cancer cells but rather inhibits their proliferation, making it a potential adjunct in cancer therapy. Additionally, it can modulate cellular metabolism by serving as an alternative energy source during glucose scarcity .
Molecular Mechanism
At the molecular level, sodium acetoacetate exerts its effects through several mechanisms. It can act as a substrate for SCOT, facilitating the transfer of CoA and subsequent production of acetyl-CoA . Sodium acetoacetate also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways. For example, it can inhibit the GPR43-pERK pathway, reducing inflammation and promoting the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium acetoacetate can vary over time. It is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that sodium acetoacetate can maintain its inhibitory effects on cancer cell proliferation for several days .
Dosage Effects in Animal Models
The effects of sodium acetoacetate vary with different dosages in animal models. In Alzheimer’s disease mouse models, intraventricular injection of sodium acetoacetate at 100 mg/kg significantly improved memory and reduced inflammation in the hippocampus . High doses of sodium acetoacetate may lead to adverse effects, such as metabolic acidosis, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Sodium acetoacetate is involved in the ketone body metabolic pathway. It is produced in the liver from acetyl-CoA and can be converted to beta-hydroxybutyrate or acetone . Sodium acetoacetate serves as an energy source for extrahepatic tissues, including the brain, heart, and muscles, during periods of low glucose availability. It also plays a role in regulating metabolic flux and maintaining energy homeostasis .
Transport and Distribution
Sodium acetoacetate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters (MCTs) and distributed to various tissues, including the brain, where it serves as an alternative energy source . The distribution of sodium acetoacetate is influenced by factors such as blood flow, tissue permeability, and transporter expression levels .
Subcellular Localization
Sodium acetoacetate is primarily localized in the mitochondria, where it participates in ketone body metabolism. The enzyme succinyl-CoA:acetoacetate CoA transferase, which catalyzes the conversion of sodium acetoacetate to acetoacetyl-CoA, is found in the mitochondrial matrix . This subcellular localization is essential for the efficient utilization of sodium acetoacetate as an energy source and its role in cellular metabolism.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide acétoacétique (sodium) peut être synthétisé par hydrolyse du dicétène. La réaction implique l’addition d’eau au dicétène, ce qui conduit à la formation d’acide acétoacétique, qui peut ensuite être neutralisé avec de l’hydroxyde de sodium pour produire de l’acide acétoacétique (sodium) .
Méthodes de production industrielle : Dans les milieux industriels, l’acide acétoacétique (sodium) est souvent produit par réaction du dicétène avec des alcools pour former des esters, suivis d’une hydrolyse pour donner de l’acide acétoacétique. L’acide est ensuite neutralisé avec de l’hydroxyde de sodium pour former le sel de sodium .
Analyse Des Réactions Chimiques
Types de réactions : L’acide acétoacétique (sodium) subit diverses réactions chimiques, notamment :
Oxydation : L’acide acétoacétique peut être oxydé pour former de l’acétone et du dioxyde de carbone.
Réduction : Il peut être réduit pour former de l’acide bêta-hydroxybutyrique.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la position alpha-carbone.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les halogénures d’alkyle et les bases fortes comme l’éthylate de sodium sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Acétone et dioxyde de carbone.
Réduction : Acide bêta-hydroxybutyrique.
Substitution : Divers dérivés alkylés de l’acide acétoacétique.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide bêta-hydroxybutyrique : Un autre corps cétonique impliqué dans le métabolisme énergétique.
Acétone : Un corps cétonique produit à partir de la dégradation de l’acide acétoacétique.
Dicétène : Un précurseur dans la synthèse de l’acide acétoacétique.
Unicité : L’acide acétoacétique (sodium) est unique en raison de son double rôle à la fois d’intermédiaire métabolique et de réactif chimique polyvalent. Sa capacité à subir diverses réactions chimiques et son importance dans les voies métaboliques en font un composé précieux à la fois en recherche et dans les applications industrielles .
Propriétés
Numéro CAS |
623-58-5 |
|---|---|
Formule moléculaire |
C4H6NaO3 |
Poids moléculaire |
125.08 g/mol |
Nom IUPAC |
sodium;3-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
Clé InChI |
NTXFWAVCYJWUCY-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)CC(=O)O.[Na] |
Key on ui other cas no. |
623-58-5 |
Numéros CAS associés |
541-50-4 (Parent) |
Synonymes |
3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?
A: Sodium acetoacetate infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, sodium acetoacetate infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between sodium acetoacetate, insulin sensitivity, and nutritional state.
Q2: Can sodium acetoacetate be utilized by the brain as an energy source?
A: Yes, the brain can utilize ketone bodies like sodium acetoacetate for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []
Q3: How does sodium acetoacetate affect insulin secretion?
A: Sodium acetoacetate can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []
Q4: Can sodium acetoacetate administration induce a diabetic-like state in animals?
A: Prolonged administration of sodium acetoacetate can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of sodium acetoacetate.
Q5: How does sodium acetoacetate influence the metabolism of other nutrients?
A: Sodium acetoacetate can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []
Q6: Does sodium acetoacetate impact tumor cell proliferation?
A: Emerging research suggests that sodium acetoacetate, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, sodium acetoacetate appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, sodium acetoacetate has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]
Q7: Can sodium acetoacetate be used to study ketone body kinetics?
A: Yes, stable isotope-labeled sodium acetoacetate, such as 1,3-13C2 sodium acetoacetate, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.
Q8: What is the molecular formula and weight of sodium acetoacetate?
A8: The molecular formula for sodium acetoacetate is C4H5NaO3, and its molecular weight is 124.08 g/mol.
Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with sodium acetoacetate been investigated?
A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of sodium acetoacetate with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of sodium acetoacetate in synthetic chemistry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


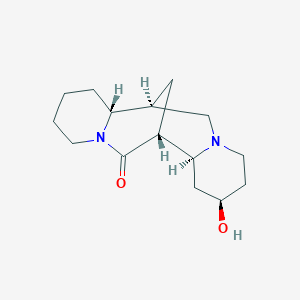
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
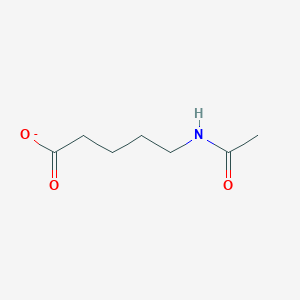

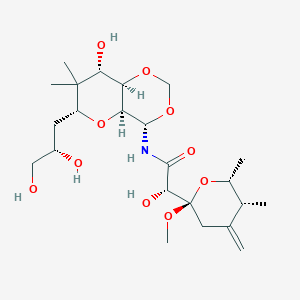
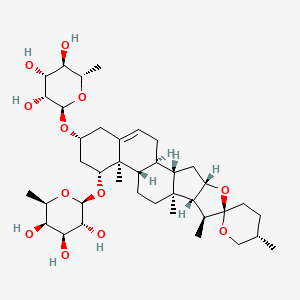
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)
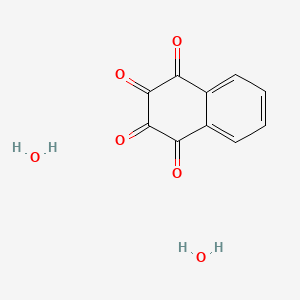
![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)
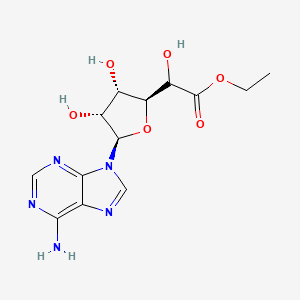
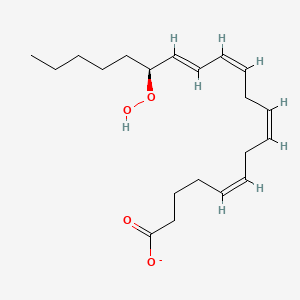
![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)
